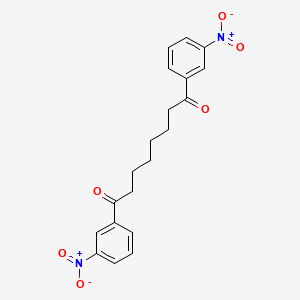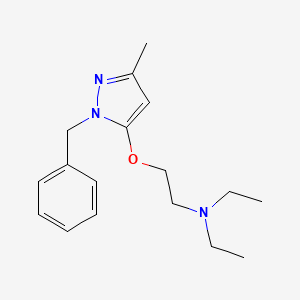
Pyrazole, 1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole, 1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group at the first position, a diethylaminoethoxy group at the fifth position, and a methyl group at the third position of the pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or their equivalents. For the synthesis of 1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-pyrazole, a common approach is to start with the appropriate substituted hydrazine and 1,3-diketone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Catalysts and solvents are chosen to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or diethylaminoethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-pyrazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial, antiviral, and anti-inflammatory properties. Pyrazole derivatives have shown promise in inhibiting the growth of various pathogens and reducing inflammation.
Medicine
Medicinally, pyrazole derivatives are explored for their potential as therapeutic agents. They are investigated for their efficacy in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry
In the industrial sector, pyrazole derivatives are used in the development of agrochemicals, dyes, and polymers. Their stability and reactivity make them valuable in various applications.
Mecanismo De Acción
The mechanism of action of 1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-pyrazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The diethylaminoethoxy group enhances its ability to penetrate cell membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazofurin: Known for its antiviral properties.
Encorafenib: Used in cancer treatment.
Celecoxib: A well-known anti-inflammatory drug.
Crizotinib: Used in the treatment of certain types of cancer.
Lonazolac: An anti-inflammatory agent.
Uniqueness
1-benzyl-5-(2-(diethylamino)ethoxy)-3-methyl-pyrazole stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for diverse modifications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
5372-17-8 |
|---|---|
Fórmula molecular |
C17H25N3O |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
2-(2-benzyl-5-methylpyrazol-3-yl)oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C17H25N3O/c1-4-19(5-2)11-12-21-17-13-15(3)18-20(17)14-16-9-7-6-8-10-16/h6-10,13H,4-5,11-12,14H2,1-3H3 |
Clave InChI |
LCNVRKVMQVOJGG-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=CC(=NN1CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
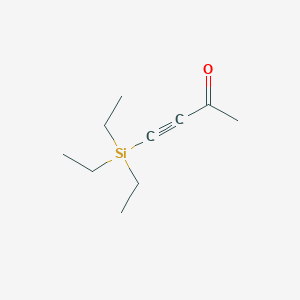
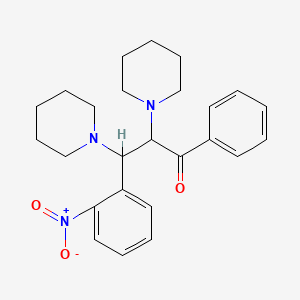
![1,3,5-tribromo-2-[(E)-2-(2,4,6-tribromophenyl)ethenyl]benzene](/img/structure/B14726430.png)
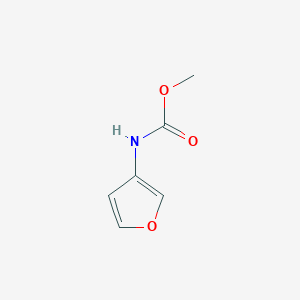



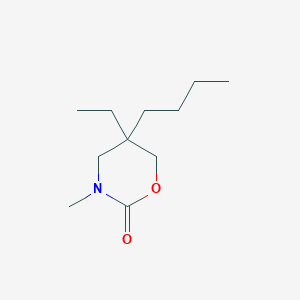
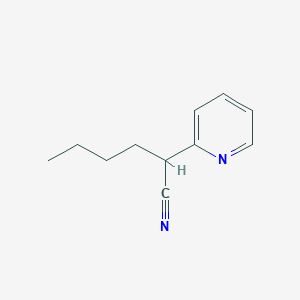

![3-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14726480.png)
![2-[(4-Ethylphenyl)sulfanyl]benzoic acid](/img/structure/B14726482.png)
